3-[(4-METHYLBENZYL)SULFANYL]-6-(4-METHYL-3-CYCLOHEXENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
Beschreibung
3-[(4-METHYLBENZYL)SULFANYL]-6-(4-METHYL-3-CYCLOHEXENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a triazino[5,6-d][3,1]benzoxazepine core with a 4-methylbenzylthio and a 4-methylcyclohex-3-en-1-yl substituent, making it an interesting subject for chemical and biological studies.
Eigenschaften
Molekularformel |
C25H26N4OS |
|---|---|
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
6-(4-methylcyclohex-3-en-1-yl)-3-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C25H26N4OS/c1-16-7-11-18(12-8-16)15-31-25-27-24-22(28-29-25)20-5-3-4-6-21(20)26-23(30-24)19-13-9-17(2)10-14-19/h3-9,11-12,19,23,26H,10,13-15H2,1-2H3 |
InChI-Schlüssel |
DMENWUIQWGEJBB-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=C(C=C5)C |
Kanonische SMILES |
CC1=CCC(CC1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=C(C=C5)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 3-[(4-METHYLBENZYL)SULFANYL]-6-(4-METHYL-3-CYCLOHEXENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the triazino[5,6-d][3,1]benzoxazepine core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the 4-methylbenzylthio group: This step involves the substitution of a suitable leaving group with the 4-methylbenzylthio moiety, often using a nucleophilic substitution reaction.
Attachment of the 4-methylcyclohex-3-en-1-yl group: This can be accomplished through a series of reactions, including hydrogenation and cyclization, to introduce the desired cyclohexene ring.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
3-[(4-METHYLBENZYL)SULFANYL]-6-(4-METHYL-3-CYCLOHEXENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions would depend on the specific reaction pathway and conditions employed.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: It may exhibit biological activity, making it a candidate for studies on its effects on biological systems, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic applications, such as drug development for specific diseases or conditions.
Industry: It may find applications in the development of new materials, catalysts, or other industrial products.
Wirkmechanismus
The mechanism of action of 3-[(4-METHYLBENZYL)SULFANYL]-6-(4-METHYL-3-CYCLOHEXENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE would depend on its specific interactions with molecular targets and pathways. Potential mechanisms could involve binding to specific receptors or enzymes, modulating signaling pathways, or interfering with cellular processes. Detailed studies would be required to elucidate the exact mechanism by which this compound exerts its effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-[(4-METHYLBENZYL)SULFANYL]-6-(4-METHYL-3-CYCLOHEXENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE include other triazino[5,6-d][3,1]benzoxazepine derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their biological activity and potential applications. The uniqueness of 3-[(4-METHYLBENZYL)SULFANYL]-6-(4-METHYL-3-CYCLOHEXENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE lies in its specific substituents, which may confer distinct properties and activities compared to other related compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
